

Application of Dichloro-Methylaniline Derivatives in Herbicide and Pesticide Synthesis

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Compound of Interest

Compound Name: 3,4-Dichloro-2-methylaniline

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This document provides detailed application notes and protocols on the use of chloro-methylaniline derivatives, specifically focusing on the synthesis of prominent herbicides. While direct synthetic routes for herbicides originating from **3,4-dichloro-2-methylaniline** are not extensively documented in publicly available literature, this report details the synthesis of highly significant herbicides from structurally similar and commercially important precursors: 3-chloro-2-methylaniline and 3,4-dichloroaniline. These examples serve as a practical guide and a strong predictive model for the potential applications of **3,4-dichloro-2-methylaniline** in the development of novel agrochemicals.

Overview of Key Herbicides and Precursors

Substituted anilines are crucial building blocks in the synthesis of a wide array of herbicides. Notably, 3-chloro-2-methylaniline is a key intermediate in the production of quinclorac, a selective herbicide effective against various weeds in rice cultivation.^{[1][2]} Similarly, 3,4-dichloroaniline is a precursor to several widely used herbicides, including diuron, propanil, linuron, and neburon, which are vital for weed control in numerous crops.^{[3][4]}

Quantitative Data on Herbicide Synthesis

The following table summarizes key quantitative data from various patented synthetic methods for herbicides derived from chloro-methylaniline precursors. This data is essential for process optimization and scalability.

Herbicide	Precursor	Key Reagents /Catalysts	Reaction Conditions	Yield (%)	Purity (%)	Reference
Quinclorac Intermediate	2-chloro-6-nitrotoluene	Sulfur, Sodium Bicarbonate, N,N-dimethylformamide	120-140°C, 12-24 hours	85	99	[5]
Diuron	3,4-dichloroaniline	Phosgene, Toluene, Dimethylamine	Step 1: Phosgenation in Toluene; Step 2: Amination, <25°C, pH 8-9	High	High	[6]
Diuron	3,4-dichloroaniline	Triphosgene, Catalyst (e.g., Triethylamine), Dichloromethane, Dimethylamine	45-70°C, 2 hours, pH 8-9	98.5	Not Specified	[7]
Diuron	3,4-dichloroaniline	Phosgene, Xylene, Dimethylamine gas	40-75°C, 1-3 hours	>95	>99	[8]
Diuron	3,4-dichloroaniline	3,4-dichlorophenyl isocyanate, Dimethylamine	<15°C, pH 7-11	High	High	[9]

mine,
Toluene

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final herbicide products.

Synthesis of 3-Chloro-2-methylaniline (Precursor for Quinclorac)

This protocol is based on the reduction of 2-chloro-6-nitrotoluene.

Materials:

- 2-chloro-6-nitrotoluene
- Sulfur
- Sodium Bicarbonate
- N,N-dimethylformamide (DMF) or N,N-dimethylacetamide
- Three-necked flask
- Stirrer
- Heating mantle
- Filtration apparatus
- Vacuum distillation setup

Procedure:

- In a 1000 mL three-necked flask, add 500 mL of N,N-dimethylacetamide.

- Add 51 g (0.3 moles) of 2-chloro-6-nitrotoluene, 29 g (0.9 moles, 3 equivalents) of sulfur, and 76 g (0.9 moles, 3 equivalents) of sodium bicarbonate to the flask.[5]
- Stir the mixture and heat to 140°C for 24 hours.[5]
- After the reaction is complete, cool the mixture and filter to remove solid byproducts.
- The filtrate is then subjected to fractional distillation under reduced pressure.
- Collect the fraction boiling at 115-117°C (10 mmHg) to obtain 3-chloro-2-methylaniline as a light yellow liquid.[5]

Synthesis of Diuron from 3,4-Dichloroaniline

This protocol involves a two-step process: phosgenation followed by amination.

Materials:

- 3,4-dichloroaniline
- Triphosgene
- Triethylamine (catalyst)
- Toluene or Dichloromethane
- Dimethylamine gas
- Reaction vessel with gas inlet
- Stirrer
- Heating and cooling system
- Filtration apparatus

Procedure:

Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate

- Dissolve 3,4-dichloroaniline in a suitable solvent such as toluene.
- React with triphosgene in the presence of a catalyst like triethylamine to produce 3,4-dichlorophenyl isocyanate.[7]

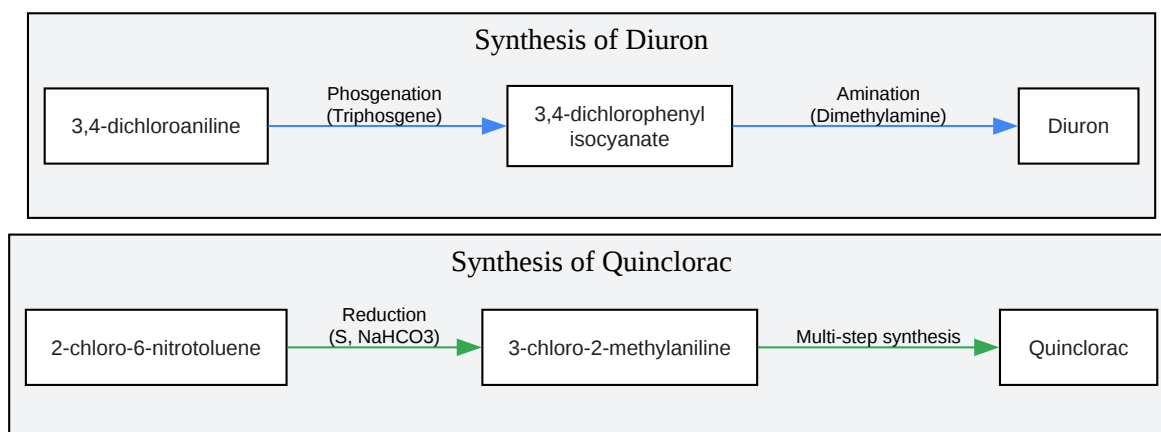
Step 2: Synthesis of Diuron

- Dissolve the 3,4-dichlorophenyl isocyanate obtained in Step 1 in dichloromethane.
- Heat the solution to a temperature between 45-70°C.
- Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9.[7]
- Maintain the temperature at 65°C and continue stirring for 2 hours.[7]
- After the reaction, cool the mixture and collect the solid product by suction filtration.
- Dry the solid to obtain Diuron technical grade.

Synthesis and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the synthetic pathways and biological modes of action for the discussed herbicides.

Synthetic Pathways



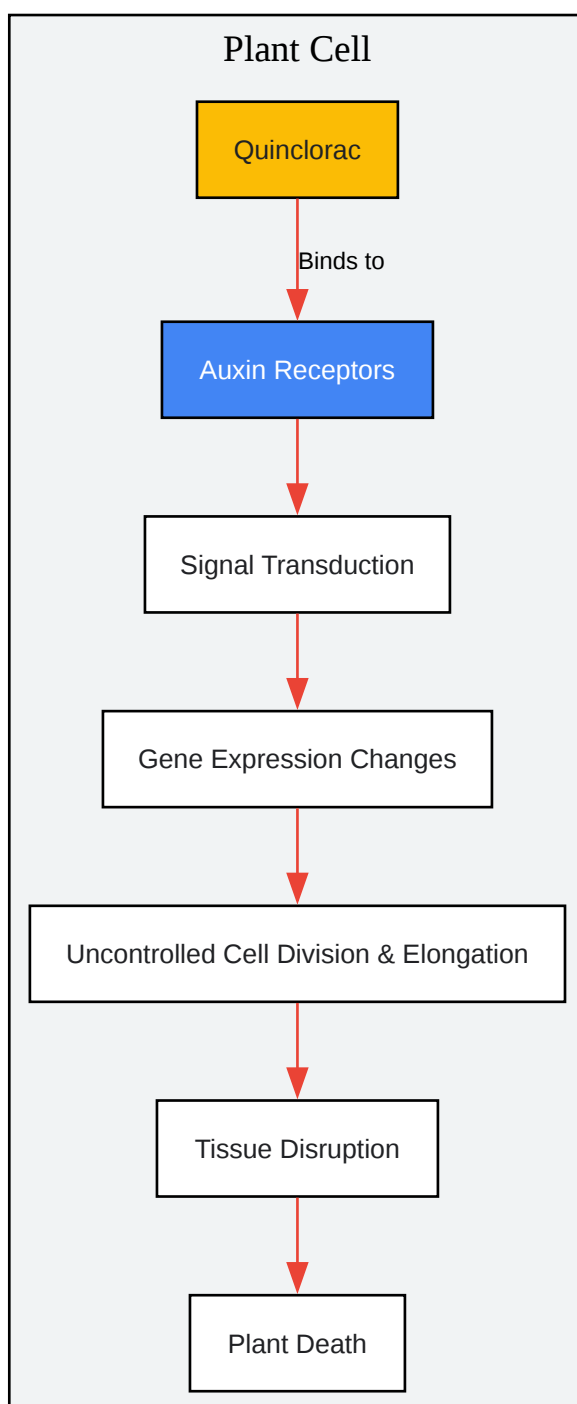
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Caption: Synthetic pathways for Quinclorac and Diuron.

Biological Signaling Pathways

Quinclorac Mode of Action:

Quinclorac acts as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants.[10]

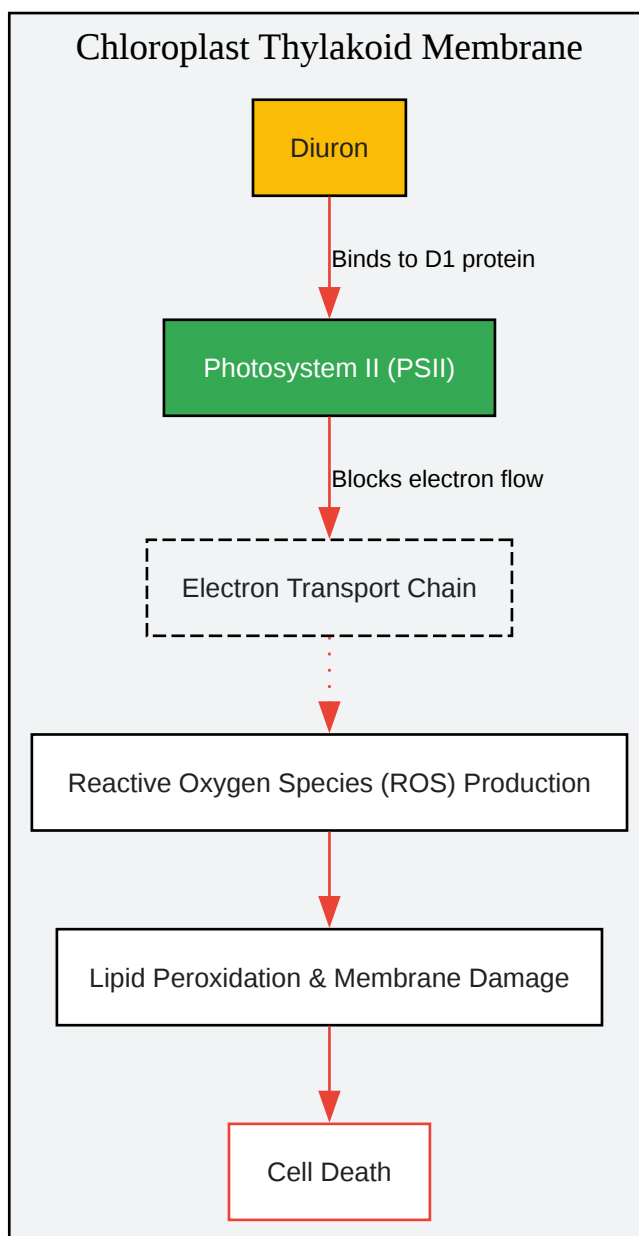


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Caption: Quinclorac mimics auxin, leading to abnormal growth.

Diuron Mode of Action:

Diuron is a photosystem II (PSII) inhibitor. It blocks the electron transport chain in photosynthesis, leading to the production of reactive oxygen species and subsequent cell death.[11][12]



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Caption: Diuron inhibits photosynthesis at Photosystem II.

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